molecular formula C9H13FN2O7 B14451962 5-Fluoro-6-hydroxy-5,6-dihydrouridine CAS No. 74304-58-8

5-Fluoro-6-hydroxy-5,6-dihydrouridine

Cat. No.: B14451962
CAS No.: 74304-58-8
M. Wt: 280.21 g/mol
InChI Key: GFFMDHPYCOHCHJ-XWHACKQUSA-N
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Description

5-Fluoro-6-hydroxy-5,6-dihydrouridine is a fluorinated nucleoside analog It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a fluorine atom, and the 6th position is hydroxylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-hydroxy-5,6-dihydrouridine typically involves the fluorination of uridine derivatives. One common method is the oxidative halogenation of 5-fluorouracil, followed by hydroxylation at the 6th position . The reaction conditions often require the use of strong oxidizing agents and controlled environments to ensure the selective introduction of the fluorine and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-hydroxy-5,6-dihydrouridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for halogenation and reducing agents for selective reduction processes . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative halogenation can yield 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil, while nitration can produce 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil .

Scientific Research Applications

5-Fluoro-6-hydroxy-5,6-dihydrouridine has several scientific research applications:

    Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.

    Biology: The compound is studied for its interactions with enzymes and its role in metabolic pathways.

    Industry: The compound can be used in the synthesis of other fluorinated nucleosides and as a precursor in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-hydroxy-5,6-dihydrouridine is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxylation at the 6th position and fluorination at the 5th position make it a valuable compound for studying the effects of these modifications on nucleoside analogs.

Properties

74304-58-8

Molecular Formula

C9H13FN2O7

Molecular Weight

280.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13FN2O7/c10-3-6(16)11-9(18)12(7(3)17)8-5(15)4(14)2(1-13)19-8/h2-5,7-8,13-15,17H,1H2,(H,11,16,18)/t2-,3?,4-,5-,7?,8-/m1/s1

InChI Key

GFFMDHPYCOHCHJ-XWHACKQUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(C(C(=O)NC2=O)F)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C(C(C(=O)NC2=O)F)O)O)O)O

Origin of Product

United States

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